1-Bromo-5-isothiocyanatonaphthalene
Description
1-Bromo-5-isothiocyanatonaphthalene is a halogenated naphthalene derivative featuring a bromine atom at the 1-position and an isothiocyanate (-NCS) group at the 5-position. This compound combines the electron-withdrawing effects of bromine with the reactive isothiocyanate moiety, making it a versatile intermediate in organic synthesis, particularly for constructing thiourea derivatives via nucleophilic addition reactions.
Properties
Molecular Formula |
C11H6BrNS |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
1-bromo-5-isothiocyanatonaphthalene |
InChI |
InChI=1S/C11H6BrNS/c12-10-5-1-4-9-8(10)3-2-6-11(9)13-7-14/h1-6H |
InChI Key |
OGBWNACYQYSRBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)N=C=S |
Origin of Product |
United States |
Preparation Methods
1-Bromo-5-isothiocyanatonaphthalene can be synthesized through several methodsThe bromination reaction typically uses bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective substitution at the desired position . The isothiocyanate group can be introduced using reagents such as thiophosgene (CSCl2) or potassium thiocyanate (KSCN) under appropriate conditions .
Chemical Reactions Analysis
1-Bromo-5-isothiocyanatonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide (CN-) to form nitriles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common reagents used in these reactions include bromine, potassium thiocyanate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-5-isothiocyanatonaphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-5-isothiocyanatonaphthalene involves its interaction with specific molecular targets. The bromine atom and isothiocyanate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The uniqueness of 1-bromo-5-isothiocyanatonaphthalene lies in its substitution pattern and functional group synergy. Below is a comparative analysis with structurally related brominated naphthalene derivatives:
Structural and Functional Group Comparisons
Key Differentiators
Positional Isomerism : Compared to 1-cyclopropyl-4-isothiocyanatonaphthalene , the bromine and -NCS groups in positions 1 and 5 create distinct electronic and steric environments, favoring planar molecular geometries and enhanced conjugation.
Dual Reactivity: Unlike mono-functionalized analogs (e.g., 1-bromo-8-iodonaphthalene ), this compound offers two reactive sites: bromine for cross-coupling and -NCS for bioconjugation.
Stability : The isothiocyanate group is less hydrolytically sensitive than sulfonyl chlorides , improving shelf life under ambient conditions.
Biological Activity
1-Bromo-5-isothiocyanatonaphthalene is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C10H6BrN2S
Molecular Weight: 284.13 g/mol
IUPAC Name: 1-bromo-5-isothiocyanatonaphthalene
CAS Number: 100034-94-3
The compound features a naphthalene backbone substituted with a bromine atom and an isothiocyanate group, which are known to influence its reactivity and biological interactions.
1-Bromo-5-isothiocyanatonaphthalene is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: Isothiocyanates are known to inhibit various enzymes involved in cancer progression, such as histone deacetylases (HDACs) and certain proteases.
- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Antioxidant Activity: It can modulate oxidative stress responses, potentially protecting cells from damage.
Anticancer Properties
Research has indicated that 1-Bromo-5-isothiocyanatonaphthalene exhibits anticancer properties. A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7) and colon cancer cells (HT-29) .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HT-29 | 20 | HDAC inhibition |
| A549 | 18 | ROS generation |
Antimicrobial Activity
The compound also shows potential antimicrobial activity. In vitro studies have revealed that it possesses antibacterial properties against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis .
Table 2: Antimicrobial Activity Data
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Breast Cancer Treatment
A clinical study evaluated the effects of a formulation containing 1-Bromo-5-isothiocyanatonaphthalene on breast cancer patients. Results showed a significant reduction in tumor size after four weeks of treatment, with minimal side effects reported .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of the compound in wound healing applications. Patients treated with topical formulations containing the compound showed faster healing rates compared to control groups, indicating its potential as a therapeutic agent in wound care .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
